Fluorure de 2-pipéridin-4-yléthanesulfonyle ; chlorhydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

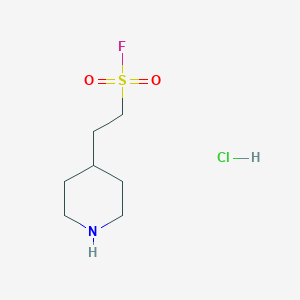

2-Piperidin-4-ylethanesulfonyl fluoride;hydrochloride is a chemical compound known for its utility in various scientific and industrial applications. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom, and features a sulfonyl fluoride group, which is known for its reactivity and utility in biochemical applications.

Applications De Recherche Scientifique

2-Piperidin-4-ylethanesulfonyl fluoride;hydrochloride has a wide range of applications in scientific research:

Biochemistry: It is used as a protease inhibitor, particularly for serine proteases, due to its ability to form stable complexes with the active site of these enzymes.

Medicinal Chemistry: The compound is explored for its potential in drug development, especially in designing inhibitors for enzymes involved in various diseases.

Chemical Biology: It serves as a tool for studying enzyme mechanisms and protein interactions by selectively modifying active sites.

Industrial Chemistry: The compound is used in the synthesis of various fine chemicals and intermediates for pharmaceuticals and agrochemicals.

Mécanisme D'action

Target of Action

The primary targets of 2-Piperidin-4-ylethanesulfonyl fluoride hydrochloride, also known as EN300-7547791, are proteins in the body. This compound is a part of the aliphatic sulfonyl fluorides group, which are known to react when attached to biomolecules, such as proteins .

Mode of Action

EN300-7547791 interacts with its protein targets by forming strong covalent bonds . This interaction is due to the compound’s moderate reactivity, which allows it to tolerate many other functional groups and handle in aqueous buffers .

Biochemical Pathways

It is known that aliphatic sulfonyl fluorides, like en300-7547791, are used in the sulfur (vi) fluoride exchange (sufex) reactions, a new family of click transformations .

Pharmacokinetics

Its moderate reactivity and ability to handle in aqueous buffers suggest that it may have favorable bioavailability .

Result of Action

The result of EN300-7547791’s action is the formation of strong covalent bonds with proteins. This mechanism makes it promising in designing irreversible protein inhibitors and protein labeling probes .

Action Environment

Its ability to tolerate many functional groups and handle in aqueous buffers suggests that it may be stable in various environments .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Piperidin-4-ylethanesulfonyl fluoride;hydrochloride typically involves the reaction of piperidine derivatives with sulfonyl fluoride reagents. One common method includes the reaction of 4-piperidone with ethanesulfonyl fluoride under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with a base like triethylamine to neutralize the hydrogen fluoride byproduct.

Industrial Production Methods

In industrial settings, the production of 2-Piperidin-4-ylethanesulfonyl fluoride;hydrochloride may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and stringent control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. Purification steps often include crystallization or chromatography to isolate the compound in its hydrochloride salt form.

Analyse Des Réactions Chimiques

Types of Reactions

2-Piperidin-4-ylethanesulfonyl fluoride;hydrochloride undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The sulfonyl fluoride group is highly reactive towards nucleophiles, leading to substitution reactions where the fluoride is replaced by other nucleophiles such as amines or alcohols.

Hydrolysis: In the presence of water, the sulfonyl fluoride group can hydrolyze to form sulfonic acids.

Reductive Amination: The piperidine ring can undergo reductive amination reactions to introduce various substituents at the nitrogen atom.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.

Bases: Triethylamine, sodium hydroxide, and potassium carbonate are often used to neutralize acidic byproducts.

Solvents: Dichloromethane, acetonitrile, and methanol are frequently used solvents.

Major Products

The major products of these reactions depend on the specific nucleophile used. For example, reaction with an amine nucleophile would yield a sulfonamide, while reaction with an alcohol would produce a sulfonate ester.

Comparaison Avec Des Composés Similaires

Similar Compounds

Phenylmethanesulfonyl fluoride (PMSF): Another serine protease inhibitor, but with higher toxicity and lower water solubility compared to 2-Piperidin-4-ylethanesulfonyl fluoride;hydrochloride.

Diisopropyl fluorophosphate (DFP): A potent serine protease inhibitor, but also highly toxic and less stable in aqueous solutions.

4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride (AEBSF): Similar in function but differs in structure, offering different reactivity and stability profiles.

Uniqueness

2-Piperidin-4-ylethanesulfonyl fluoride;hydrochloride is unique due to its balanced properties of reactivity, stability, and lower toxicity, making it a preferred choice in various biochemical and medicinal applications. Its ability to form stable complexes with serine proteases while maintaining solubility in aqueous solutions sets it apart from other similar compounds.

This comprehensive overview highlights the significance and versatility of 2-Piperidin-4-ylethanesulfonyl fluoride;hydrochloride in scientific research and industrial applications

Propriétés

IUPAC Name |

2-piperidin-4-ylethanesulfonyl fluoride;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14FNO2S.ClH/c8-12(10,11)6-3-7-1-4-9-5-2-7;/h7,9H,1-6H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USAMPJKOPFNZRH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CCS(=O)(=O)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15ClFNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.